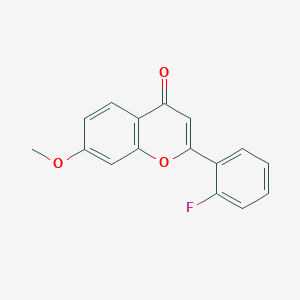

2-(2-Fluorophenyl)-7-methoxychromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Fluorophenyl)-7-methoxychromen-4-one” is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans. Benzopyrans are polycyclic aromatic compounds containing a benzene ring fused to a pyran ring. In this case, the chromen-4-one structure has a fluorophenyl group at the 2-position and a methoxy group at the 7-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with the fluorophenyl and methoxy groups attached at the 2 and 7 positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the fluorophenyl and methoxy groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .Scientific Research Applications

Anticancer Drug Development

2-(2-Fluorophenyl)-7-methoxychromen-4-one derivatives have shown significant potential in anticancer drug development. A study by Chou et al. (2010) discusses the synthesis and evaluation of new 2-phenylquinolin-4-ones (2-PQs) derivatives, including 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), showing significant inhibitory activity against various tumor cell lines. This includes the analogue 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), which selectively inhibited cancer cell lines and demonstrated efficacy in a Hep3B xenograft nude mice model, suggesting its potential as a clinical candidate for cancer treatment (Chou et al., 2010).

Fluorescence-Based Applications

The compound's fluorescence properties have been explored for various applications. Uchiyama et al. (2006) described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, which exhibits strong fluorescence in protic solvents. This property makes it applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).

Crystal Structure Analysis

The crystal structures of similar compounds, such as 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene, have been analyzed to understand their molecular interactions and properties. Pham et al. (2019) reported on the synthesis and structure of this compound, providing insights into the molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Pham et al., 2019).

Potential in Organic Solar Cell Materials

Anizaim et al. (2020) investigated organometallic compounds containing fluoro and methoxy-fluoro acceptor units for application in dye-sensitized solar cells (DSSCs). This research highlights the potential of compounds like this compound in renewable energy technology, particularly in improving the efficiency of solar cells (Anizaim et al., 2020).

Application in Sensing pH and Metal Cations

Tanaka et al. (2001) explored the application of related compounds in sensing pH changes and specific metal cations. Their study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue demonstrated the compounds' sensitivity to pH changes and selectivity in metal cation detection (Tanaka et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2-fluorophenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRUOCZQTGICHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2440647.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)

![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2440655.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2440666.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)